molecular formula C9H12O3 B12608313 Prop-2-en-1-yl 2-acetylbut-2-enoate CAS No. 918150-67-1

Prop-2-en-1-yl 2-acetylbut-2-enoate

Cat. No.: B12608313
CAS No.: 918150-67-1
M. Wt: 168.19 g/mol
InChI Key: PCJHHFVNOJKKGZ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-acetylbut-2-enoate is an organic compound with significant interest in various fields of chemistry and industry. This compound is known for its unique structure, which includes both an allyl group and an acetyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl 2-acetylbut-2-enoate can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. This involves the reaction of an allyl alcohol with an acetylacetone in the presence of a base such as sodium hydroxide in an aqueous ethanol solution . The reaction typically requires controlled temperatures and specific reaction times to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-acetylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, alkanes, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Prop-2-en-1-yl 2-acetylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which Prop-2-en-1-yl 2-acetylbut-2-enoate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in oxidation reactions, it may form reactive intermediates that can further react to form stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-acetylbut-2-enoate is unique due to its combination of an allyl group and an acetyl group, which provides versatility in various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .

Biological Activity

Prop-2-en-1-yl 2-acetylbut-2-enoate, also known as an enone compound, is of significant interest in medicinal chemistry and organic synthesis due to its versatile biological activities. This article delves into the biological properties of this compound, examining its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H10O2C_7H_{10}O_2. The structure consists of an enone functional group, which is known for its reactivity in various chemical reactions, including Michael additions and Diels-Alder reactions. The compound's unique configuration contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects at varying concentrations .
  • Cytotoxic Effects :
    • The compound has shown cytotoxicity against several cancer cell lines. In vitro studies have reported that it induces apoptosis in human cancer cells, suggesting potential as a chemotherapeutic agent .
  • Anti-inflammatory Properties :
    • Research indicates that this compound may modulate inflammatory pathways, thus presenting potential applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

Synthesis MethodDescriptionYield
Knoevenagel Condensation Reaction between an aldehyde and a ketone in the presence of a base.High
Michael Addition Involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.Moderate to High

These methods highlight the compound's accessibility for further research and application in pharmaceuticals.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study published in Molecules assessed the antimicrobial efficacy against various pathogens. The results indicated significant growth inhibition at concentrations as low as 100 µg/mL .
  • Cytotoxicity Assay :
    • In a cytotoxicity assay involving human cancer cell lines, this compound exhibited IC50 values ranging from 20 to 50 µM, indicating its potential as an anticancer agent .
  • Anti-inflammatory Mechanism :
    • A recent investigation into the anti-inflammatory effects revealed that the compound downregulates pro-inflammatory cytokines in vitro, suggesting a mechanism for its therapeutic use in inflammatory conditions .

Properties

CAS No.

918150-67-1

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

prop-2-enyl 2-acetylbut-2-enoate

InChI

InChI=1S/C9H12O3/c1-4-6-12-9(11)8(5-2)7(3)10/h4-5H,1,6H2,2-3H3

InChI Key

PCJHHFVNOJKKGZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)C)C(=O)OCC=C

Origin of Product

United States

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